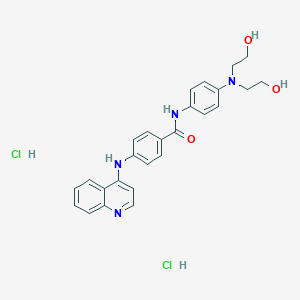
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride, also known as BHQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BHQ is a fluorescent dye that has been used as a probe for the detection of nucleic acids, proteins, and other biomolecules.
作用機序
The mechanism of action of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride involves the binding of the dye to biomolecules such as nucleic acids and proteins. The binding of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride to these biomolecules results in a conformational change that leads to the emission of a bright red fluorescence. This property of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride makes it an excellent tool for the detection and visualization of biomolecules in cells and tissues.
生化学的および生理学的効果
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has been shown to have minimal biochemical and physiological effects on cells and tissues. The dye is non-toxic and does not interfere with cellular processes. This property makes N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride an ideal probe for the detection of biomolecules in living cells and tissues.
実験室実験の利点と制限
The advantages of using N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in lab experiments include its high sensitivity, specificity, and ease of use. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a highly sensitive probe that can detect low concentrations of biomolecules in cells and tissues. The dye is also highly specific, meaning that it binds only to the target biomolecule and does not interfere with other cellular processes. The ease of use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride makes it an ideal tool for both novice and experienced researchers.
The limitations of using N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in lab experiments include its cost and availability. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a relatively expensive dye, and its availability may be limited in some regions. Additionally, the use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride requires specialized equipment and expertise, which may limit its use in some research settings.
将来の方向性
There are several future directions for the use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases such as cancer and infectious diseases. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride could be used as a probe for the detection of specific biomarkers in patient samples, allowing for earlier and more accurate diagnosis of these diseases.
Another potential application of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is in the development of new therapeutics for the treatment of diseases. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride could be used as a tool for the identification of new drug targets and the screening of potential drug candidates. This could lead to the development of new treatments for a variety of diseases.
Conclusion:
In conclusion, N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a highly useful tool for the detection and visualization of biomolecules in cells and tissues. The dye has been widely studied for its potential applications in scientific research, and its use has led to significant advancements in our understanding of cellular processes. While there are limitations to the use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in lab experiments, the advantages of the dye make it an essential tool for researchers in a variety of fields. With continued research and development, N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has the potential to lead to new diagnostic tools and therapeutics for the treatment of diseases.
合成法
The synthesis of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride involves the reaction of 4-(4-aminophenylamino)benzamide with 4-(2-bromoethyl)quinoline hydrobromide in the presence of sodium carbonate. The resulting product is then treated with bis(2-hydroxyethyl)amine to form N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride. The synthesis method for N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has been well-established and is widely used in scientific research.
科学的研究の応用
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has been used in a variety of scientific research applications, including the detection of nucleic acids, proteins, and other biomolecules. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a fluorescent dye that emits a bright red fluorescence when excited with blue light. This property makes N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride an ideal probe for the detection of biomolecules in cells and tissues.
特性
CAS番号 |
133041-51-7 |
|---|---|
製品名 |
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride |
分子式 |
C26H28Cl2N4O3 |
分子量 |
515.4 g/mol |
IUPAC名 |
N-[4-[bis(2-hydroxyethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride |
InChI |
InChI=1S/C26H26N4O3.2ClH/c31-17-15-30(16-18-32)22-11-9-21(10-12-22)29-26(33)19-5-7-20(8-6-19)28-25-13-14-27-24-4-2-1-3-23(24)25;;/h1-14,31-32H,15-18H2,(H,27,28)(H,29,33);2*1H |
InChIキー |
LMQJOXDWOIKNQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
その他のCAS番号 |
133041-51-7 |
同義語 |
N-[4-(bis(2-hydroxyethyl)amino)phenyl]-4-(quinolin-4-ylamino)benzamide dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



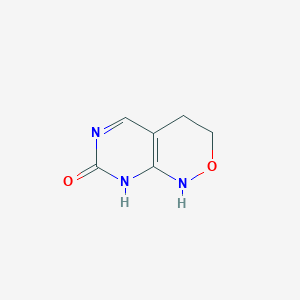
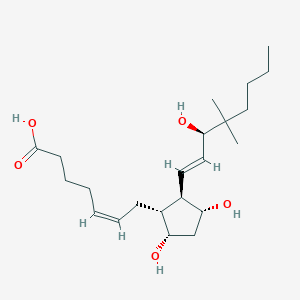
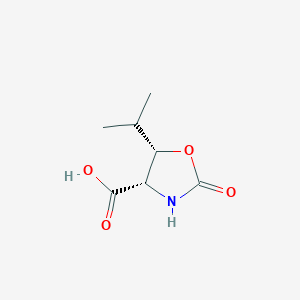
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)
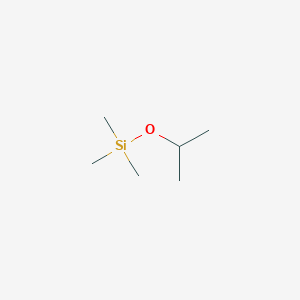

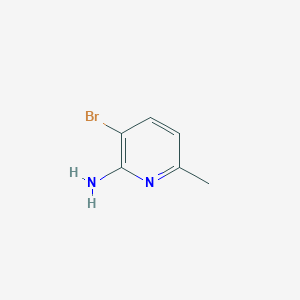
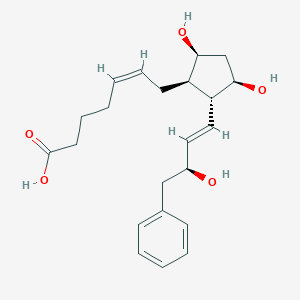
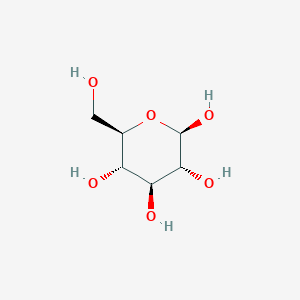
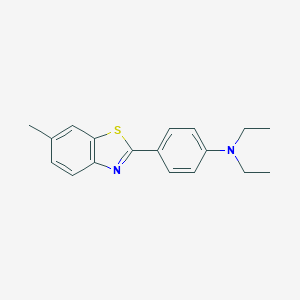
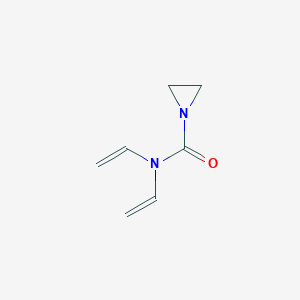


![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)